5-Chloro-1H-pyrrolo[2,3-C]pyridine 5-Chloro-1H-pyrrolo[2,3-C]pyridine
Brand Name: Vulcanchem
CAS No.: 131084-55-4
VCID: VC21230126
InChI: InChI=1S/C7H5ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H
SMILES: C1=CNC2=CN=C(C=C21)Cl
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58 g/mol

5-Chloro-1H-pyrrolo[2,3-C]pyridine

CAS No.: 131084-55-4

Cat. No.: VC21230126

Molecular Formula: C7H5ClN2

Molecular Weight: 152.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1H-pyrrolo[2,3-C]pyridine - 131084-55-4

Specification

CAS No. 131084-55-4
Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
IUPAC Name 5-chloro-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C7H5ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H
Standard InChI Key XAIYMAHUJMVDHR-UHFFFAOYSA-N
SMILES C1=CNC2=CN=C(C=C21)Cl
Canonical SMILES C1=CNC2=CN=C(C=C21)Cl

Introduction

5-Chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in pharmaceutical and material sciences due to its structural features and potential biological activities. Below is a comprehensive review of its properties, synthesis, and applications.

Synthesis

The synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions starting from pyridine derivatives. Chlorination at the appropriate position is achieved using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions.

Applications in Research and Industry

4.1 Pharmaceutical Applications

  • Anticancer Potential: Derivatives of pyrrolopyridine have shown cytotoxic effects against cancer cell lines, including A549 human lung adenocarcinoma cells . Modifications to the core structure enhance selectivity and potency.

  • Analgesic and Sedative Effects: Studies on related compounds indicate significant analgesic activity in animal models, comparable to morphine .

4.2 Material Science
The electron-donating and withdrawing properties of the pyrrolopyridine scaffold make it useful in designing organic semiconductors and catalysts.

Biological Activity

Research highlights the compound's potential in drug discovery:

ActivityDetails
AnticancerCytotoxicity observed against lung cancer cells .
AnalgesicComparable efficacy to morphine in animal models .
AntioxidantRelated derivatives exhibit strong radical scavenging activity .

Future Directions

Further research into 5-Chloro-1H-pyrrolo[2,3-c]pyridine could explore:

  • Structure-activity relationships (SAR) to optimize pharmacological properties.

  • Development of derivatives for targeted therapies.

  • Applications in material science for electronic devices.

This compound's versatility makes it a promising candidate for multidisciplinary research efforts.

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